molecular formula C10H12N2O4 B1354310 3-Nitro-4-(propylamino)benzoic acid CAS No. 68740-31-8

3-Nitro-4-(propylamino)benzoic acid

Cat. No. B1354310
CAS RN: 68740-31-8
M. Wt: 224.21 g/mol
InChI Key: OVDGUTHABMXVMI-UHFFFAOYSA-N
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Description

3-Nitro-4-(propylamino)benzoic acid is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The IUPAC name for this compound is 4-nitro-3-(propylamino)benzoic acid .


Synthesis Analysis

The synthesis of 3-Nitro-4-(propylamino)benzoic acid involves a mixture of 4-fluoro-3-nitrobenzoic acid, 1-propanamine, and dimethyl sulfoxide. This mixture is stirred for 3 hours at 60° C. The reaction mixture is then poured onto water. The precipitated product is filtered off, washed with water, and dried, yielding 3-nitro-4-(propylamino)benzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(propylamino)benzoic acid contains a total of 28 bonds. There are 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

3-Nitro-4-(propylamino)benzoic acid has a molecular weight of 224.22 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Benzamides

    • Application : The compound is used as a starting material in the synthesis of benzamides .
    • Method : The synthesis involves the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N, N, N ’, N ’-Tetramethyl- O - (1 H -benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N -Methylmorpholine (NMM) base in DMF medium .
    • Results : The result of this reaction is the formation of N - (4-methoxyphenyl)-3-nitro-4- (propylamino)benzamide .
  • Double Decarboxylative Coupling Reactions

    • Application : While not directly mentioned, carboxylic acids like 3-Nitro-4-(propylamino)benzoic acid could potentially be used in double decarboxylative coupling reactions .
    • Method : This reaction involves the coupling of two (similar or different) molecules of carboxylic acids .
    • Results : The result of this reaction is the formation of carbon–carbon bonds .
  • Synthesis of Other Chemical Compounds

    • Application : “3-Nitro-4-(propylamino)benzoic acid” can be used as a starting material in the synthesis of other chemical compounds .
    • Method : An example of such a synthesis involves a mixture of 7.1 parts of 4-fluoro-3-nitrobenzoic acid, 9.1 parts of 1-propanamine and 25 parts of dimethyl sulfoxide stirred for 3 hours at 60° C .
    • Results : The reaction mixture is poured onto 150 parts of water. The precipitated product is filtered off, washed with water and dried, yielding 8.8 parts of 3-nitro-4-(propylamino)benzoic acid .
  • Chemical Research

    • Application : “3-Nitro-4-(propylamino)benzoic acid” is available for purchase from chemical suppliers, suggesting that it may be used in various chemical research applications .
    • Method : The specific methods of application would depend on the nature of the research being conducted .
    • Results : The outcomes of this research could vary widely depending on the specific experiments being conducted .
  • Synthesis of Propylamine Derivatives

    • Application : “3-Nitro-4-(propylamino)benzoic acid” can be used in the synthesis of propylamine derivatives .
    • Method : An example of such a synthesis involves a mixture of 7.1 parts of 4-fluoro-3-nitrobenzoic acid, 9.1 parts of 1-propanamine and 25 parts of dimethyl sulfoxide stirred for 3 hours at 60° C .
    • Results : The reaction mixture is poured onto 150 parts of water. The precipitated product is filtered off, washed with water and dried, yielding 8.8 parts of 3-nitro-4-(propylamino)benzoic acid .
  • Chemical Research and Education

    • Application : “3-Nitro-4-(propylamino)benzoic acid” is available for purchase from chemical suppliers, suggesting that it may be used in various chemical research and educational applications .
    • Method : The specific methods of application would depend on the nature of the research or educational experiment being conducted .
    • Results : The outcomes of this research or educational experiment could vary widely depending on the specific experiments being conducted .

properties

IUPAC Name

3-nitro-4-(propylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDGUTHABMXVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471055
Record name 3-nitro-4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(propylamino)benzoic acid

CAS RN

68740-31-8
Record name 3-nitro-4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7.1 parts of 4-fluoro-3-nitrobenzoic acid, 9.1 parts of 1-propanamine and 25 parts of dimethyl sulfoxide is stirred for 3 hours at 60° C. The reaction mixture is poured onto 150 parts of water. The precipitated product is filtered off, washed with water and dried, yielding 8.8 parts of 3-nitro-4-(propylamino)benzoic acid; mp. 208° C.
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Synthesis routes and methods II

Procedure details

To a suspension of 4-fluoro-3-nitrobenzoic acid (2.0 g, 10.8 mmol) in ethanol (20 mL) was added potassium carbonate (2.34 mg, 16.2 mmol) and propylamine (1.27 g, 21.6 mmol), and this was heated to reflux for 4 hours. After the reaction was complete, this was cooled to room temperature, and water was added, this was adjusted to pH 5 with 10% hydrochloric acid and acetic acid, and after the precipitated crystals were filtered and washed with water, they were dried to yield the title compound (1.94 g, 80% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bhaskar, V Kumar… - Molbank, 2019 - mdpi.com
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(…
Number of citations: 1 www.mdpi.com

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